![molecular formula C12H15BrN2O B6286062 1-(4-Bromobenzoyl)-1,4-diazepane CAS No. 926226-47-3](/img/structure/B6286062.png)
1-(4-Bromobenzoyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-(4-bromobenzoyl)-1,3-dicyclohexylurea was synthesized by the reaction of DCC (N,N’-dicyclohexylcarbodiimide) with 4-bromobenzoic acid . Please refer to the original papers for detailed procedures .Mecanismo De Acción
Target of Action
Similar compounds such as bromfenac have been shown to primarily target prostaglandin g/h synthase 2 (also known as cyclooxygenase 2 or cox-2) and to a lesser extent, prostaglandin g/h synthase 1 (cox-1) .
Mode of Action
Bromfenac works by inhibiting the synthesis of prostaglandins, which are mediators of intraocular inflammation, by blocking the cyclooxygenase (COX) enzymes . This results in reduced inflammation and pain.
Biochemical Pathways
Related compounds like bromfenac have been shown to disrupt the blood-aqueous humor barrier, cause vasodilation, increase vascular permeability, cause leukocytosis, and increase intraocular pressure . These effects are due to the inhibition of prostaglandin synthesis.
Pharmacokinetics
For bromfenac, a related compound, it is known that it has a protein binding of 998%, is metabolized by CYP2C9, and has an elimination half-life of 14 hours in aqueous humour . About 82% of it is excreted in urine and 13% in faeces . These properties may impact the bioavailability of the compound.
Result of Action
Related compounds like bromfenac have been shown to reduce ocular inflammation and pain after cataract surgery .
Propiedades
IUPAC Name |
(4-bromophenyl)-(1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-4-2-10(3-5-11)12(16)15-8-1-6-14-7-9-15/h2-5,14H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOAIXYTNKKZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzoyl)-1,4-diazepane |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.